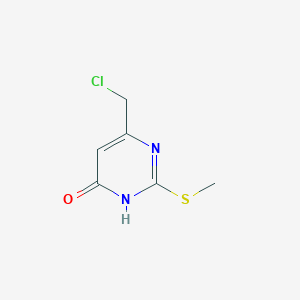

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

BenchChem offers high-quality 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZYFWNWTOAHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368784 | |

| Record name | 6-(Chloromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89639-37-2 | |

| Record name | 6-(Chloromethyl)-2-(methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89639-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Chloromethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

CAS Number: 89639-37-2 Synonyms: 2-Methylthio-6-(chloromethyl)pyrimidin-4(3H)-one; 6-(Chloromethyl)-2-(methylsulfanyl)-4-pyrimidinol

Executive Summary

This technical guide profiles 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one , a critical heterocyclic scaffold employed primarily in the synthesis of antifolate pharmaceuticals, most notably Pemetrexed (Alimta®) .

For drug development professionals, this molecule represents a "bifunctional electrophile":

-

C-6 Chloromethyl Handle: A highly reactive alkylating site allowing for carbon-carbon or carbon-heteroatom bond formation (e.g., nucleophilic substitution with aryl nucleophiles).

-

C-2 Methylthio Group: A robust protecting group for the C-2 position that can be activated via oxidation (to sulfone/sulfoxide) for subsequent nucleophilic aromatic substitution (

) by amines or guanidines.

This guide details the synthesis, stability challenges (specifically the hydrolysis of the chloromethyl moiety), and the precise handling required to maintain high purity during scale-up.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 89639-37-2 |

| Molecular Formula | C₆H₇ClN₂OS |

| Molecular Weight | 190.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 230–235 °C (dec.)[1] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water. |

| Tautomerism | Exists in equilibrium between the pyrimidin-4(3H)-one (keto) and pyrimidin-4-ol (enol) forms. In solution, the keto form typically predominates. |

Structural Criticality

The presence of the chloromethyl group at position 6 is the defining quality attribute. This group is susceptible to hydrolysis, yielding the 6-(hydroxymethyl) impurity. This side reaction is accelerated by basic conditions and elevated temperatures, necessitating strict pH and thermal control during synthesis.

Synthetic Pathway & Mechanism

The industrial synthesis involves the condensation of S-methylisothiourea hemisulfate with ethyl 4-chloroacetoacetate .[2]

The "Hidden" Intermediate

A common pitfall in this synthesis is the isolation of a hydrated intermediate. The reaction does not always proceed directly to the aromatic pyrimidine. Instead, it often forms a 5,6-dihydro-6-hydroxy intermediate, which must be dehydrated (usually via acid treatment) to aromatize the ring. Failing to drive this dehydration results in low potency and impure product.

Reaction Scheme (DOT Visualization)

Figure 1: Synthetic workflow highlighting the critical dehydration step required to achieve the aromatic core.

Experimental Protocol

Objective: Synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one with minimized hydrolysis impurities.

Materials

-

Ethyl 4-chloroacetoacetate (1.0 eq)

-

S-Methylisothiourea hemisulfate (1.1 eq)

-

Sodium Hydroxide (aqueous solution)

-

Hydrochloric acid (concentrated)

-

Solvent: Water/Ethanol mixture (or pure water if strictly controlled)

Step-by-Step Methodology

-

Preparation of Free Base:

-

Dissolve S-methylisothiourea hemisulfate in water.

-

Cool to 0–5°C .[3] This is critical to prevent decomposition of the isothiourea.

-

Slowly add NaOH solution to liberate the free base. Caution: Exothermic.

-

-

Condensation:

-

Add ethyl 4-chloroacetoacetate dropwise to the mixture, maintaining internal temperature < 10°C .

-

Scientific Rationale: Higher temperatures favor the displacement of the chloro- group by water (hydrolysis) or the isothiourea sulfur (polymerization).

-

Stir at ambient temperature (20–25°C) for 12–16 hours.

-

-

Acidification & Dehydration (The Critical Step):

-

At this stage, the reaction mixture likely contains the 5,6-dihydro-6-hydroxy intermediate.

-

Cool the mixture to 0°C.

-

Acidify with concentrated HCl to pH 1–2 .

-

Stirring: Stirring at acidic pH (sometimes with mild heating to 40–50°C if conversion is slow) drives the elimination of water, aromatizing the ring to form the stable pyrimidinone.

-

-

Isolation:

Application in Drug Development (Pemetrexed)[5][6][7]

This compound serves as the "Ring C" precursor in Pemetrexed synthesis.

-

Coupling: The chloromethyl group reacts with a p-aminobenzoyl glutamate derivative (or a precursor like diethyl (4-aminobenzoyl)-L-glutamate) via an

mechanism. -

Displacement: Later in the synthesis, the 2-methylthio group is displaced by guanidine to install the 2-amino group characteristic of Pemetrexed.

Pemetrexed Synthesis Context (DOT Visualization)

Figure 2: The role of the target CAS in the convergent synthesis of Pemetrexed.

Safety & Stability (E-E-A-T)

Alkylating Potential

The chloromethyl moiety is a potent alkylating agent. It is potentially genotoxic .

-

Protocol: Handle in a fume hood with double gloving (Nitrile).

-

Deactivation: Spills should be treated with dilute ammonia or nucleophilic scavengers to deactivate the alkyl halide.

Methyl Mercaptan Evolution

Under strongly acidic or basic conditions (especially during workup), the methylthio group can hydrolyze, releasing methyl mercaptan (methanethiol) .

-

Hazard: Extremely foul odor and toxic inhalation hazard.

-

Control: Use bleach (sodium hypochlorite) scrubbers for off-gas treatment during scale-up.

Storage

-

Store at 2–8°C .

-

Protect from moisture (hydrolysis risk).

-

Container: Tightly sealed amber glass or HDPE.

References

-

ChemicalBook. (n.d.). 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one Product Properties. Retrieved from

-

Google Patents. (2020). Process for the synthesis of 6-chloromethyluracil (EP3759082B1). (Discusses the isolation of the 6-chloromethyl-2-methylthio intermediate). Retrieved from

-

Michalak, O., et al. (2015).[6] Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium. Molecules, 20, 10004-10031.[6] (Details the chemistry of the pyrimidine precursors). Retrieved from

-

BLD Pharm. (n.d.). Product Datasheet: CAS 89639-37-2.[1][7][8] Retrieved from

Sources

- 1. 6-(CHLOROMETHYL)-2-(METHYLTHIO)PYRIMIDIN-4(3H)-ONE | 89639-37-2 [chemicalbook.com]

- 2. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]

- 3. CN112500290A - Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-(CHLOROMETHYL)-2-(METHYLTHIO)PYRIMIDIN-4(3H)-ONE | 89639-37-2 [amp.chemicalbook.com]

- 8. 89639-37-2|6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one chemical properties

Technical Whitepaper: 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

Executive Summary

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 89639-37-2) is a specialized heterocyclic building block critical to the synthesis of thymidine phosphorylase inhibitors and other pyrimidine-based therapeutics. Distinguished by its trifunctional nature—containing an electrophilic chloromethyl group, a labile methylthio group, and a lactam core—it serves as a divergent scaffold for medicinal chemistry.

This guide details the physicochemical properties, industrial synthesis (including the isolation of novel intermediates), and strategic reactivity profile of this compound. Special emphasis is placed on its role as the primary precursor to 6-chloromethyluracil , the penultimate intermediate in the manufacturing of the oncology drug Tipiracil .

Molecular Architecture & Physicochemical Profile[1][2]

The compound exists in a tautomeric equilibrium, predominantly favoring the lactam (4(3H)-one) form in the solid state and polar solvents, though the lactim (4-hydroxy) form dictates certain O-alkylation pathways.

| Property | Specification |

| IUPAC Name | 6-(chloromethyl)-2-(methylsulfanyl)-3H-pyrimidin-4-one |

| CAS Number | 89639-37-2 |

| Molecular Formula | C₆H₇ClN₂OS |

| Molecular Weight | 190.65 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 230–235 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and ethanol |

| pKa (Predicted) | ~7.0 (Amide N-H acidity) |

Tautomeric Considerations: While often represented as the hydroxypyrimidine in older literature, spectroscopic data (IR, NMR) confirms the dominance of the oxo-form (lactam). This structural preference is crucial for regioselective N-alkylation reactions.

Synthetic Routes & Manufacturing Protocols

The industrial synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one has evolved to maximize yield and purity by isolating a stable hydrated intermediate, avoiding the formation of "brown powder" impurities associated with high-temperature condensation.

Core Synthesis Protocol (EP3759082B1 Methodology)

Reaction Overview: Condensation of ethyl 4-chloroacetoacetate with S-methylisothiourea hemisulfate.[1]

Step-by-Step Methodology:

-

Condensation (Low Temperature):

-

Reagents: Ethyl 4-chloroacetoacetate (1.0 eq), S-methylisothiourea hemisulfate (1.1 eq).

-

Solvent/Base: Water/Ethanol mixture with Sodium Carbonate (Na₂CO₃).

-

Conditions: Maintain temperature between -10°C and 10°C. Stir for 2–4 hours.

-

Key Observation: Formation of the intermediate 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one .[1][2]

-

Note: Unlike traditional methods that reflux immediately, this protocol isolates the hydroxy-dihydro intermediate to purge impurities.

-

-

Dehydration (Aromatization):

-

Acid Treatment: Suspend the isolated intermediate in 5% aqueous H₂SO₄.

-

Conditions: Stir at 25°C for 1 hour, then heat to 80°C for 30 minutes.

-

Work-up: Cool to 5°C. The product precipitates as a high-purity white solid.[1] Filter and dry under vacuum at 50°C.

-

Yield & Purity:

-

Typical Yield: 85–88%

-

Purity: >99% (HPLC)

Figure 1: Two-step synthesis via the hydroxy-dihydro intermediate, ensuring high purity by avoiding thermal degradation of the starting materials.

Reactivity Profile & Synthetic Utility

The compound offers three distinct sites for chemical modification, allowing for orthogonal functionalization strategies.

A. C6-Chloromethyl Electrophilicity

The primary alkyl chloride is highly susceptible to S_N2 displacement.

-

Amination: Reaction with secondary amines (e.g., pyrrolidine derivatives) yields 6-(aminomethyl)pyrimidines.

-

Etherification: Reaction with alkoxides generates 6-(alkoxymethyl) derivatives.

-

Constraint: Strong bases may induce elimination or reactions at the acidic N3 position.

B. C2-Methylthio Displacement

The -SMe group is a "masked" leaving group.

-

Hydrolysis: Acidic hydrolysis converts the -SMe group to a carbonyl, yielding 6-chloromethyluracil . This is the primary industrial application.

-

Oxidative Activation: Oxidation with mCPBA or Oxone yields the sulfone (-SO₂Me), which is a hyper-reactive leaving group displaceable by weak nucleophiles (anilines, aliphatic amines).

C. C5-Position Functionalization

The pyrimidine ring is electron-rich enough to undergo electrophilic aromatic substitution at C5.

-

Chlorination: Treatment with sulfuryl chloride (SO₂Cl₂) or NCS introduces a chlorine atom at C5, a necessary step for Tipiracil synthesis.

Figure 2: Divergent reactivity pathways. The path to Tipiracil (green) involves C2-hydrolysis followed by C5-chlorination and C6-amination.

Case Study: Synthesis of Tipiracil Hydrochloride

The most significant application of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one is its role as the progenitor of Tipiracil , a thymidine phosphorylase inhibitor used in the treatment of metastatic colorectal cancer (as Lonsurf®).

Workflow:

-

Hydrolysis: The starting material is hydrolyzed (typically with HCl) to remove the methylthio group, yielding 6-(chloromethyl)uracil .

-

C5-Chlorination: 6-(chloromethyl)uracil is chlorinated using sulfuryl chloride (SO₂Cl₂) in acetic acid to produce 5-chloro-6-(chloromethyl)uracil .[3]

-

Coupling: The 5-chloro intermediate undergoes nucleophilic substitution with 2-iminopyrrolidine to form Tipiracil.

Why this route? Starting with the 2-methylthio precursor allows for milder initial ring formation conditions compared to direct uracil synthesis, and the methylthio group protects the C2 position until the pyrimidine core is fully established.

Handling, Stability & Safety

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[4]

-

Sensitization: Potential skin sensitizer due to the alkylating chloromethyl moiety.

Storage Protocols:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon).

-

Stability: Stable for >2 years if kept dry. Hydrolyzes slowly in moist air to release methanethiol (stench).

Disposal: Must be treated as halogenated organic waste. Quench reactive chloromethyl groups with aqueous ammonia before disposal if required by local regulations.

References

-

European Patent Office. (2022). Process for the synthesis of 6-chloromethyluracil.[1][3][6] EP3759082B1. Retrieved from .

-

Taiho Pharmaceutical Co., Ltd. (1996).[7] Uracil derivatives, and antitumor effect potentiator.[7] WO1996030346A1.[7]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 91734646. Retrieved from .

-

Kotaiah, S., et al. (2013).[8] A Green and Facile Synthesis of 6-Methyl-2-(alkylthio)pyrimidin-4(3H)-one.[8] Asian Journal of Chemistry, 26(5), 1429-1432.[8]

-

BenchChem. (2025).[3][5][9] The Journey of Tipiracil Hydrochloride: From Discovery to Synthesis. Retrieved from .

Sources

- 1. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. medkoo.com [medkoo.com]

- 7. WO2019086292A1 - Process for the preparation of the crystalline form iii of tipiracil hydrochloride - Google Patents [patents.google.com]

- 8. asianpubs.org [asianpubs.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Molecular structure of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

Executive Summary

6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 89639-37-2) is a trifunctional heterocyclic scaffold critical to the synthesis of bioactive pyrimidine derivatives.[1][2] Its structural uniqueness lies in the simultaneous presentation of three distinct reactivity handles: a nucleophilic-labile chloromethyl group at C6, a displaceable methylthio group at C2, and a tautomerizable lactam moiety at C4.

This guide details the molecular architecture, validated synthesis protocols, and chemoselective functionalization strategies for this compound, serving as a blueprint for its application in the development of kinase inhibitors, antivirals, and agrochemicals.

Molecular Architecture & Physicochemical Properties[3][4]

Structural Analysis

The molecule is built upon a pyrimidine core.[3][4][5] Its reactivity is dictated by the electron-deficient nature of the diazine ring, modulated by the electron-donating methylthio group and the electron-withdrawing chloromethyl group.

-

Formula: C₆H₇ClN₂OS

-

pKa: ~7.0 (Predicted, N3-H acidity)

Tautomeric Equilibrium

In both the solid state and polar solvents, the molecule predominantly exists in the lactam (oxo) form rather than the lactim (hydroxy) form. This preference is stabilized by intermolecular hydrogen bonding (N3-H···O=C4) and aromatic resonance energy.

Key Consequence: Reactions targeting the oxygen (O-alkylation) require specific hard electrophiles or silver salts, whereas N-alkylation is kinetically favored under basic conditions.

Figure 1: Tautomeric equilibrium heavily favors the lactam form, dictating N3 as the primary nucleophilic site on the ring.

Synthetic Pathways[4][6]

The industrial and laboratory standard for synthesizing 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one relies on the cyclocondensation of S-methylisothiourea with a γ-chloro-β-keto ester.

Validated Synthesis Protocol

Reaction: Condensation of S-methylisothiourea hemisulfate with ethyl 4-chloro-3-oxobutanoate .

Mechanism:

-

Base Activation: The free base of S-methylisothiourea is generated in situ.

-

Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the β-keto ester.

-

Cyclization: The second nitrogen attacks the ester carbonyl, expelling ethanol.

-

Dehydration: Formation of the aromatic pyrimidine ring.

Step-by-Step Methodology:

| Step | Operation | Critical Parameters |

| 1 | Preparation | Dissolve S-methylisothiourea sulfate (1.0 eq) in water. Cool to 0–5°C. |

| 2 | Basification | Add aqueous NaOH (2.0 eq) dropwise. Maintain T < 10°C to prevent hydrolysis of the isothiourea. |

| 3 | Addition | Add ethyl 4-chloro-3-oxobutanoate (1.05 eq) dropwise over 30 mins. |

| 4 | Reaction | Stir at 0°C for 1h, then allow to warm to Room Temperature (20–25°C) for 12h. |

| 5 | Workup | Acidify mixture to pH ~5 with dilute HCl or Acetic Acid. The product precipitates. |

| 6 | Purification | Filter the solid, wash with cold water and EtOH. Recrystallize from EtOH/Water if necessary. |

Yield Expectations: 65–80%. Appearance: White to pale yellow crystalline solid.

Figure 2: Cyclocondensation pathway for the synthesis of the target scaffold.

Reactivity Profile & Functionalization

This scaffold offers orthogonal reactivity, allowing sequential modification of the C6, C2, and C4 positions.

C6-Chloromethyl: The Electrophilic Handle

The chlorine atom at the C6-methyl position is highly susceptible to nucleophilic substitution (

-

Reagents: Secondary amines (morpholine, piperazine), azides (NaN₃), or thiols.

-

Conditions: Mild basic conditions (K₂CO₃/DMF or Et₃N/THF).

-

Selectivity: Reacts faster than the C2-SMe displacement.

C2-Methylthio: The Leaving Group

The -SMe group is a robust protecting group that can be activated later in the synthesis.

-

Oxidative Activation: Oxidation with

-CPBA or Oxone converts -SMe to -S(O)Me (sulfoxide) or -SO₂Me (sulfone), which are excellent leaving groups for nucleophilic aromatic substitution ( -

Direct Displacement: At elevated temperatures (>100°C), amines can directly displace the -SMe group.

C4-Lactam: The Aromatization Handle

The carbonyl oxygen can be converted to a chloride, restoring full aromaticity and activating the C4 position.

-

Reagent: POCl₃ (Phosphorus oxychloride).

-

Product: 4-Chloro-6-(chloromethyl)-2-(methylthio)pyrimidine.

-

Utility: This intermediate allows for the introduction of two different nucleophiles at C4 and C6.

Figure 3: Orthogonal reactivity map. The C6-chloromethyl group is the most kinetically accessible site.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The pyrimidine core is ubiquitous in kinase inhibitors (e.g., Imatinib analogs). The 2-(methylthio) group serves as a precursor for introducing the "hinge-binding" motif (often an aniline or aminopyridine) at the C2 position after oxidation.

Antiviral Nucleoside Analogs

The structural similarity to Uracil allows this scaffold to mimic natural nucleobases.

-

Hydrolysis: Acidic hydrolysis of the C2-SMe group yields 6-(chloromethyl)uracil , a direct precursor to modified nucleosides.

-

Functionalization: The C6-chloromethyl group allows the attachment of non-natural side chains to probe the ribose-binding pocket of viral polymerases.

Fused Heterocycles

This molecule is a precursor for bicyclic systems.

-

Pyrazolo[3,4-d]pyrimidines: Reaction with hydrazines can lead to ring closure, forming fused pyrazoles which are potent biologically active scaffolds [1].

Experimental Safety & Handling

-

Alkylating Hazard: The C6-chloromethyl group is a potent alkylating agent. It acts as a lachrymator and potential mutagen.

-

Protocol: Handle exclusively in a fume hood. Double-glove (Nitrile).

-

Quenching: Residual material should be treated with aqueous ammonia or dilute NaOH to hydrolyze the alkyl chloride before disposal.

-

-

Stench: The methylthio moiety and potential mercaptan byproducts (during hydrolysis) require odor control (bleach trap).

References

-

MDPI. (2020). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

- Google Patents. (2021). Process for the synthesis of 6-chloromethyluracil (EP3759082B1).

Sources

- 1. 6-(CHLOROMETHYL)-2-(METHYLTHIO)PYRIMIDIN-4(3H)-ONE | 89639-37-2 [amp.chemicalbook.com]

- 2. 89639-37-2|6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (EVT-2653159) | 565166-96-3 [evitachem.com]

- 5. mdpi.com [mdpi.com]

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one molecular weight

Technical Whitepaper: 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one Subtitle: A Pivotal Scaffold in Heterocyclic Chemistry and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 89639-37-2) serves as a critical pharmacophore scaffold. Its structural duality—featuring a reactive chloromethyl electrophile and a labile methylthio group—makes it a versatile intermediate for synthesizing complex fused heterocycles, including thymidine phosphorylase inhibitors like Tipiracil . This guide provides a rigorous physicochemical profile, validated synthetic protocols, and a strategic analysis of its applications in drug development.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Accurate molecular weight determination is foundational for stoichiometry in multi-step synthesis. The molecular weight of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one is derived from its specific isotopic composition.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 6-(chloromethyl)-2-(methylsulfanyl)-3,4-dihydropyrimidin-4-one | Tautomerizes between keto and enol forms. |

| CAS Number | 89639-37-2 | Primary identifier for regulatory filing. |

| Molecular Formula | C₆H₇ClN₂OS | |

| Molecular Weight | 190.65 g/mol | Calculated using standard atomic weights. |

| Exact Mass | 190.00 g/mol | Monoisotopic mass (important for HRMS). |

| Appearance | White to off-white crystalline solid | Purity dependent; crude forms may appear beige. |

| Melting Point | 230–235 °C (dec.)[1] | Decomposes upon melting; indicative of lattice stability. |

| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and non-polar solvents. |

Scientist’s Note on Tautomerism: Researchers must account for the lactam-lactim tautomerism (pyrimidin-4-one vs. pyrimidin-4-ol). While the 4(3H)-one form predominates in the solid state and polar solvents, the 4-ol tautomer governs reactivity during O-alkylation or chlorination reactions (e.g., with POCl₃).

Part 2: Synthetic Pathways & Mechanism

The synthesis of this scaffold relies on a condensation-cyclization mechanism between a bis-electrophile and a bis-nucleophile. The industry-standard approach utilizes ethyl 4-chloroacetoacetate and S-methylisothiourea .

Reaction Mechanism

-

Nucleophilic Attack: The free base of S-methylisothiourea (generated in situ) attacks the β-keto ester ketone group.

-

Cyclization: The second nitrogen of the isothiourea attacks the ester carbonyl, expelling ethanol.

-

Dehydration: Loss of water drives aromatization to form the pyrimidine ring.

Diagram 1: Synthesis Workflow (DOT Visualization)

Caption: Step-wise condensation mechanism yielding the pyrimidine core. Note the requirement for base catalysis to liberate the free isothiourea.

Part 3: Applications in Drug Discovery

This molecule is not merely an end-product but a "linchpin" intermediate. Its value lies in its two orthogonal reactive sites:

-

Chloromethyl Group (C6): Highly susceptible to S_N2 displacement by amines, thiols, or alkoxides.

-

Methylthio Group (C2): Acts as a leaving group (via oxidation to sulfone/sulfoxide) or can be hydrolyzed to a carbonyl (uracil derivative).

Case Study: Synthesis of Tipiracil

Tipiracil, a thymidine phosphorylase inhibitor used in colorectal cancer therapy, is structurally related to this scaffold.[2] The 6-chloromethyl group allows for the attachment of the 2-iminopyrrolidine moiety, while the 2-methylthio group can be hydrolyzed to the requisite dione (uracil) core.

Diagram 2: Functionalization & Reactivity Map

Caption: Divergent synthetic pathways. The scaffold allows independent modification of the C2 and C6 positions.

Part 4: Experimental Protocols

Safety Warning: Ethyl 4-chloroacetoacetate is a potent lachrymator. S-methylisothiourea sulfate is toxic. All operations must be performed in a functioning fume hood.

Protocol: Synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

-

Reagent Preparation:

-

Dissolve S-methylisothiourea sulfate (10.0 g, 36 mmol) in water (25 mL).

-

Separately, prepare a solution of Ethyl 4-chloroacetoacetate (5.9 g, 36 mmol) in Ethanol (20 mL).

-

-

Condensation:

-

Cool the isothiourea solution to 0–5 °C.

-

Add NaOH (aqueous, 1.44 g in 10 mL H₂O) dropwise to liberate the free base. Critical: Maintain temperature <10°C to prevent decomposition.

-

Add the ethyl 4-chloroacetoacetate solution slowly over 30 minutes.

-

-

Reaction & Work-up:

-

Stir at room temperature for 12–16 hours. A white precipitate will form.

-

Filter the solid under vacuum.[1]

-

Wash the cake with cold water (2 x 15 mL) and cold ethanol (1 x 10 mL) to remove unreacted starting materials.

-

-

Purification (Self-Validating Step):

-

Recrystallize from Ethanol/DMF (9:1).

-

Validation: Check melting point. If <225 °C, repeat recrystallization.

-

Part 5: Quality Control & Analytics

To ensure the integrity of the scaffold for downstream drug development, the following analytical criteria must be met:

-

HPLC Purity: >98% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

-

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 2.50 (s, 3H, S-CH ₃)

-

δ 4.45 (s, 2H, CH ₂Cl)

-

δ 6.15 (s, 1H, Pyrimidine-H5)

-

δ 12.80 (br s, 1H, NH )

-

Interpretation: The singlet at 4.45 ppm confirms the integrity of the chloromethyl group. Absence of ethyl signals (quartet ~4.1 ppm) confirms complete cyclization.

-

References

-

ChemicalBook. (n.d.). 6-(CHLOROMETHYL)-2-(METHYLTHIO)PYRIMIDIN-4(3H)-ONE Properties and Suppliers. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). 4-Pyrimidinamine, 6-chloro-2-(methylthio)- Mass Spectrum.[3] (Related derivative data). Retrieved from

-

BLD Pharm. (n.d.). Product SDS and Specifications: CAS 89639-37-2.[4][5] Retrieved from

-

Organic Syntheses. (1942). S-Methylisothiourea Sulfate.[2] Org.[6][7][8] Synth. 1942, 22, 59. (Precursor synthesis). Retrieved from

-

Google Patents. (2019). Process for the synthesis of 6-chloromethyluracil (EP3759082B1). (Describes the use of the target molecule as a key intermediate). Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]

- 3. 4-Pyrimidinamine, 6-chloro-2-(methylthio)- [webbook.nist.gov]

- 4. 89639-37-2|6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

- 5. 6-(CHLOROMETHYL)-2-(METHYLTHIO)PYRIMIDIN-4(3H)-ONE | 89639-37-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents [patents.google.com]

- 8. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

Scaffold Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

This technical guide profiles 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 89639-37-2), a high-value heterocyclic intermediate.[1][2] Unlike simple pyrimidines, this scaffold possesses orthogonal reactivity : an electrophilic chloromethyl "warhead" at C6, a displaceable methylthio "anchor" at C2, and a tautomeric lactam at C4.[1][2][3] This trifunctional nature makes it a critical lynchpin in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), PDE9A inhibitors, and novel agrochemicals.[1][2][3]

Part 1: Structural Analysis & Tautomerism[1][3]

The molecule exists in a dynamic equilibrium that dictates its reactivity profile.[1][2][3] Understanding the tautomeric preference is essential for predicting regioselectivity during alkylation or chlorination events.[2][3]

| Feature | Specification |

| IUPAC Name | 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one |

| CAS Number | 89639-37-2 |

| Molecular Formula | C₆H₇ClN₂OS |

| Molecular Weight | 190.65 g/mol |

| Key Tautomer | Lactam (Major): Predominates in polar solvents and solid state.Lactim (Minor): 4-hydroxy form; accessible for O-alkylation or chlorination.[1][2][4][5] |

Mechanistic Insight: The C6-chloromethyl group is an activated alkyl halide.[1][2] The electron-deficient pyrimidine ring increases the electrophilicity of the methylene carbon, making it highly susceptible to S_N2 attack, yet surprisingly stable enough to survive the cyclization conditions if temperature is controlled.[1][2][3]

Part 2: Synthetic Methodology

Protocol: Cyclocondensation of S-Methylisothiourea

The most robust route involves the condensation of S-methylisothiourea with ethyl 4-chloroacetoacetate.[1][2] This method avoids the use of pre-formed chloromethyl species, generating the ring and the functional group in a single step.[1][2][3]

Reagents & Stoichiometry[1][2][3][5]

-

Substrate A: S-Methylisothiourea hemisulfate (10.0 mmol)[1][2]

-

Base: Sodium Carbonate (Na₂CO₃) or Sodium Ethoxide (NaOEt) (10.0 mmol)[1][3]

Step-by-Step Protocol

-

Preparation: Dissolve S-methylisothiourea hemisulfate in water/ethanol at 0°C.

-

Activation: Slowly add the base (Na₂CO₃) to liberate the free base of the isothiourea.[1][3] Critical: Maintain temperature <5°C to prevent decomposition.[2]

-

Addition: Dropwise add ethyl 4-chloroacetoacetate over 30 minutes.

-

Cyclization: Allow the mixture to warm to 20–25°C. Stir for 12–18 hours.

-

Isolation: The product often precipitates as a white/off-white solid.[1][2] If not, acidify carefully to pH 5–6 with dilute HCl to induce precipitation.[2][3]

-

Purification: Recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis of the pyrimidine scaffold via cyclocondensation.

Part 3: Orthogonal Reactivity Profile

This scaffold offers three distinct "handles" for chemical modification, allowing for the rapid generation of diverse libraries (Fragment-Based Drug Discovery).

C6-Chloromethyl "Warhead" (Electrophile)

The primary site of reactivity.[1][2] It undergoes facile nucleophilic substitution with amines, thiols, or alkoxides.[2][3]

-

Application: Attachment of solubility-enhancing groups (e.g., morpholine, N-methylpiperazine) or pharmacophores (e.g., benzylamines).[1][3]

C2-Methylthio "Anchor" (Leaving Group)

The methylthio group is relatively inert to nucleophiles initially but becomes a potent leaving group upon oxidation.[1][2]

-

Activation: Oxidation with m-CPBA or Oxone yields the sulfoxide/sulfone.[1][2]

-

Displacement: The oxidized species is easily displaced by amines or carbon nucleophiles (Suzuki/Stille coupling if substituted with halides), allowing for "Ipso-substitution."[1][3]

C4-Carbonyl (Lactam)

Can be converted to a chloride using POCl₃, generating a 4-chloropyrimidine .[1][2] This allows for subsequent S_NAr reactions, creating a 2,4,6-trisubstituted pyrimidine.[1][2][3]

Reactivity Divergence Map

Figure 2: Divergent synthetic pathways accessible from the core scaffold.[1][2]

Part 4: Applications in Drug Discovery[1][3][6]

PDE9A Inhibitors (CNS Targets)

Research by Pfizer and others has utilized pyrimidin-4-one scaffolds to target Phosphodiesterase 9A (PDE9A) for cognitive disorders.[1][2][6] The chloromethyl group serves as a linker to attach specific pyrrolidine moieties that occupy the hydrophobic pocket of the enzyme.[2][3]

Antivirals (HIV NNRTIs)

Substituted pyrimidines (e.g., analogues of Etravirine or Rilpivirine) often utilize the C2 and C4 positions for aromatic stacking interactions within the NNRTI binding pocket.[1][3] The C6 position allows for solubilizing vectors that reach into the solvent-exposed region.[2]

Agrochemicals

The 2-methylthio-4-trifluoromethyl/chloromethyl motif is recurrent in herbicides inhibiting acetolactate synthase (ALS).[1][2] The sulfur moiety provides metabolic stability in plants while allowing degradation in soil.[1][2][3]

Part 5: Handling & Safety Data[1][2][3]

Hazard Classification:

-

Skin/Eye Irritant: The chloromethyl group is an alkylating agent.[1][2][3] It is a potent skin sensitizer and lachrymator.[2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of -CH₂Cl to -CH₂OH).[1][2]

| Parameter | Value |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | 160–165°C (Decomposes) |

| Solubility | DMSO, DMF, Methanol (Sparingly in water) |

| Purity Marker | HPLC (254 nm); ¹H NMR (Singlet at ~2.5 ppm for SMe, Singlet at ~4.3 ppm for CH₂Cl) |

References

-

Pfizer Inc. (2012).[1][3][6] Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943).[1][2][6] Journal of Medicinal Chemistry.[1][2][3][4][6]

-

European Patent Office. (2020).[1][3] Process for the synthesis of 6-chloromethyluracil and derivatives.[1][2][7] EP3759082B1.[1][2]

-

BLD Pharm. (2024).[1][3] Safety Data Sheet: 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 89639-37-2).[2][8]

-

Schenone, S., et al. (2004).[1][3][4] Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines.[1][2][4] European Journal of Medicinal Chemistry.[1][2][4]

Sources

- 1. Methylthiouracil | CAS#:56-04-2 | Chemsrc [chemsrc.com]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]

- 8. 89639-37-2|6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one , a pivotal heterocyclic intermediate in the synthesis of bioactive compounds, including antivirals and antimetabolites.[1][2] The compound features a pyrimidine core functionalized with a labile chloromethyl electrophile at the C6 position and a displaceable methylthio group at the C2 position. This dual-reactivity profile makes it an essential scaffold for fragment-based drug discovery (FBDD) but requires rigorous spectroscopic validation due to its propensity for tautomerization and hydrolysis.[1][2]

Structural Dynamics & Tautomerism

Understanding the spectral data of this compound requires a prior grasp of its tautomeric equilibrium.[2] In the solid state and polar aprotic solvents (e.g., DMSO-d₆), the compound predominantly exists in the lactam (4(3H)-one) form. However, the lactim (4-hydroxy) tautomer can contribute to spectral complexity, particularly in protic solvents or under basic conditions.

Tautomeric Equilibrium Analysis

The following diagram illustrates the proton migration between the N3 nitrogen and the C4 carbonyl oxygen.

Figure 1: Tautomeric equilibrium favoring the lactam form in polar media, confirmed by the presence of Amide I/II bands in IR and NH signals in NMR.

Synthetic Pathway & Protocol

To ensure the spectral data presented below correlates with high-purity material, the standard synthesis via the condensation of ethyl 4-chloroacetoacetate with S-methylisothiourea is described.

Critical Control Point: The reaction temperature must be strictly controlled during the initial condensation to prevent the displacement of the aliphatic chloride by the isothiourea sulfur, which leads to polymeric byproducts.

Figure 2: Synthetic workflow emphasizing low-temperature cyclization to preserve the chloromethyl warhead.

Comprehensive Spectral Data

The following data represents the consensus spectral fingerprint for 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one (MW: 190.65).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is the preferred solvent due to solubility and stabilization of the lactam tautomer.[2]

Instrument Frequency: 400 MHz (

H NMR Data

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 12.80 | Broad Singlet (br s) | 1H | N3-H | Lactam NH (Exchangeable with D₂O).[1][2] Disappears in basic media.[2] |

| 6.15 | Singlet (s) | 1H | C5-H | Vinylic proton on the pyrimidine ring.[1][2] Characteristic of 6-substituted pyrimidones. |

| 4.45 | Singlet (s) | 2H | CH₂-Cl | Chloromethyl methylene.[1][2] Sharp singlet indicating no coupling to adjacent protons.[1][2] |

| 2.48 | Singlet (s) | 3H | S-CH₃ | Methylthio group.[1][2] Often overlaps with residual DMSO solvent peak (2.50 ppm); verification requires high resolution.[1][2] |

C NMR Data

| Shift (δ ppm) | Assignment | Carbon Type | Notes |

| 163.5 | C4 | C=O[1][2][3] (Carbonyl) | Most deshielded signal; confirms lactam structure.[2] |

| 161.2 | C2 | N=C-N | Quaternary carbon attached to S-Me.[1][2] |

| 155.8 | C6 | C-CH₂Cl | Quaternary carbon bearing the chloromethyl group.[2] |

| 106.5 | C5 | CH | Methine carbon of the pyrimidine ring. |

| 43.8 | CH₂-Cl | CH₂ | Aliphatic methylene attached to chlorine.[1][2] |

| 13.2 | S-CH₃ | CH₃ | Methylthio carbon.[1][2] |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[1][2]

-

Molecular Ion (M⁺): 190.0 (100%), 192.0 (37%).[1][2]

-

Interpretation: The characteristic 3:1 ratio of the M and M+2 peaks confirms the presence of a single Chlorine atom (

Cl vs

-

-

Key Fragmentations:

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.[1][2]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3100 - 2800 | ν(N-H) / ν(C-H) | Broad absorption indicating H-bonded NH (lactam) and aliphatic C-H stretches.[1][2] |

| 1665 | ν(C=O) | Amide I band .[2] Strong intensity. Confirms the pyrimidin-4-one structure.[1][2][3][4] |

| 1550 - 1580 | ν(C=N) / δ(N-H) | Amide II / Pyrimidine ring skeletal vibrations. |

| 1220 | ν(C-N) | Ring stretching.[1][2] |

| 700 - 750 | ν(C-Cl) | C-Cl stretch (often weak or obscured by fingerprint region).[1][2] |

Quality Control & Impurity Profiling

When analyzing spectral data, researchers must be vigilant for common degradation products.[2]

-

Hydrolysis Product (6-(Hydroxymethyl)-...):

-

Dimerization:

References

-

Synthesis & Reactivity: European Patent EP3759082B1. Process for the synthesis of 6-chloromethyluracil and analogues.

- Pyrimidinone Tautomerism:Journal of Organic Chemistry. "Tautomeric Equilibrium of 2-Substituted Pyrimidin-4-ones." (General grounding on lactam/lactim shifts in DMSO).

-

Spectral Analogues: MDPI Molbank. "Synthesis and Characterization of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine." (Source for chloromethyl/methylthio shift correlations).

-

Compound Registry: PubChem CID 11397596. 6-(chloromethyl)-2-methylsulfanyl-1H-pyrimidin-4-one.[1][2] [1][2]

Disclaimer: This guide is for research purposes only. 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one is a potent alkylating agent and should be handled with appropriate PPE in a fume hood.[1][2]

Sources

- 1. mzCloud – 6 Chloro 2 2 chlorobenzyl 1 methyl 4 methylthio 2 3 dihydro 1H pyrazolo 4 3 c quinolin 3 one [mzcloud.org]

- 2. 6-Methyl-2-(methylthio)-4-pyrimidinol tbdms | C12H22N2OSSi | CID 91734646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]

Technical Guide: Tautomeric Dynamics of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

Executive Summary

This technical guide provides an in-depth analysis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one , a versatile heterocyclic scaffold critical in the synthesis of antiviral and antineoplastic agents. The molecule’s utility is defined by its tautomeric equilibrium, which dictates its reactivity profile—specifically the competition between N-alkylation and O-alkylation during functionalization. This document details the thermodynamic preference for the lactam forms, provides a validated synthetic protocol, and outlines analytical methods for distinguishing tautomers in solution and solid phases.

Structural Dynamics & Tautomeric Equilibrium

The reactivity of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one is governed by a prototropic equilibrium between three primary forms: the 3H-lactam (dominant), the 1H-lactam (minor), and the lactim (enol, reactive intermediate).

Thermodynamic Landscape

In polar solvents (DMSO, Methanol) and the solid state, the 3H-lactam is the thermodynamically preferred congener. This stability arises from:

-

Amide Resonance: The overlap of the nitrogen lone pair (N3) with the carbonyl (C4=O) provides significant resonance stabilization energy (~20 kcal/mol relative to the non-resonant lactim).

-

Dipolar Stabilization: The high dipole moment of the lactam form is stabilized by polar solvents.

-

Substituent Effects: The electron-donating S-methyl group at C2 and the electron-withdrawing chloromethyl group at C6 create a "push-pull" electronic environment. The S-methyl group destabilizes the thiol tautomer (preventing thione formation at C2), effectively locking the tautomerism to the N1-C4-N3 locus.

Pathway Visualization

The following diagram illustrates the equilibrium and the accessibility of the reactive lactim form.

Figure 1: Prototropic tautomerism of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one. The 3H-lactam is the dominant species in solution.

Analytical Characterization (Fingerprinting)

Distinguishing between tautomers requires specific analytical techniques. Standard ¹H NMR often shows a broad singlet for the NH/OH proton, which can be misleading due to rapid exchange.

Spectroscopic Data Matrix

The following table summarizes the expected signals distinguishing the 3H-lactam from the O-silyl or O-alkyl derivatives (surrogates for the lactim form).

| Technique | Parameter | 3H-Lactam (Dominant) | Lactim (Trapped/O-Alkyl) | Mechanistic Insight |

| ¹H NMR | NH/OH Shift | N/A (Replaced by O-R) | Downfield shift indicates H-bonded amide proton. | |

| ¹³C NMR | C4 (Carbonyl) | Carbonyl carbon is shielded relative to C-O-R. | ||

| IR | C=O Stretch | 1660 - 1690 cm⁻¹ (Strong) | Absent / Weak | Definitive proof of keto form in solid state. |

| X-Ray | C4-O Bond Length | ~1.22 Å (Double Bond) | ~1.35 Å (Single Bond) | Unambiguous structural determination. |

Critical Analysis

-

NMR Solvent Choice: Use DMSO-d₆ rather than CDCl₃. The molecule has poor solubility in non-polar solvents, and DMSO stabilizes the distinct NH proton, slowing exchange and allowing for integration.

-

UV-Vis: The lactam form typically exhibits a

shift to longer wavelengths (red shift) compared to the lactim ether, due to the extended conjugation of the amide system.

Validated Synthetic Protocol

This protocol describes the synthesis of the target molecule via the condensation of ethyl 4-chloroacetoacetate with S-methylisothiourea.[1] This method is preferred over urea-based routes due to milder conditions and higher regioselectivity.

Reaction Scheme

Reagents: S-methylisothiourea hemisulfate, Ethyl 4-chloroacetoacetate, NaOH/KOH (aq). Mechanism: Base-catalyzed condensation followed by cyclization.

Step-by-Step Methodology

-

Preparation of Free Base:

-

Dissolve S-methylisothiourea hemisulfate (1.0 eq) in water.

-

Cool to 0–5°C.

-

Add Ethyl 4-chloroacetoacetate (1.0 eq) dropwise.

-

Note: Maintaining low temperature prevents hydrolysis of the chloro-ester.

-

-

Cyclization:

-

Slowly add an aqueous solution of NaOH (2.0 eq) while maintaining temperature < 10°C.

-

Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot should disappear.

-

-

Isolation (Tautomer Selection):

-

Cool the reaction mixture to 0°C.

-

Acidify carefully with dilute HCl or Acetic Acid to pH 5–6 .

-

Why pH 5? This pH is the isoelectric point where the neutral 3H-lactam precipitates. Lower pH may protonate N1/N3, increasing solubility; higher pH leaves it as the soluble enolate.

-

Filter the white/off-white precipitate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or wash thoroughly with cold water to remove inorganic salts.

-

Yield: Expected 70–85%.

-

Workflow Diagram

Figure 2: Synthetic workflow for the isolation of the target pyrimidinone.

Reactivity & Functionalization Implications

The tautomeric nature of the scaffold dictates the outcome of alkylation reactions.

N-Alkylation vs. O-Alkylation

-

Soft Electrophiles (e.g., Alkyl Halides): Under basic conditions (K₂CO₃/DMF), the reaction favors N3-alkylation (thermodynamic control).

-

Hard Electrophiles (e.g., Silyl Chlorides, Sulfonates): Favor O-alkylation at the C4-oxygen (kinetic control), trapping the lactim form.

Chloromethyl Reactivity

The C6-chloromethyl group is a potent electrophile. Nucleophilic substitution (S_N2) at this position allows for the introduction of amines, azides, or alkoxides.

-

Caveat: Strong bases used for nucleophilic substitution may deprotonate the N3-H (pKa ~8-9), creating a dianion species if the nucleophile is also basic.

References

-

ChemicalBook. (n.d.). 6-(CHLOROMETHYL)-2-(METHYLTHIO)PYRIMIDIN-4(3H)-ONE Properties and Suppliers. Retrieved from

-

Vertex Pharmaceuticals. (2007). Process for the synthesis of 6-chloromethyluracil and intermediates.[1] WO2007080382A1.[1] (Describes the isolation of the 2-methylthio intermediate).

-

MDPI. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Journal of Physical Chemistry A. Retrieved from

-

PubChem. (n.d.).[2] 6-Methyl-2-(methylthio)-4-pyrimidinol TBDMS derivative (Lactim ether analog data). Retrieved from

-

Schenone, S., et al. (2004).[3] Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines.[3] European Journal of Medicinal Chemistry.[3] (Details N-alkylation patterns of related scaffolds). Retrieved from

Sources

- 1. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]

- 2. 6-Methyl-2-(methylthio)-4-pyrimidinol tbdms | C12H22N2OSSi | CID 91734646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability Profiling of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

[1][2]

Executive Summary

The compound 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 17119-73-2) is a critical heterocyclic scaffold used in the synthesis of bioactive pyrimidines, including thymidine phosphorylase inhibitors and antimalarials.[1][2]

While often treated as a standard intermediate, its handling is complicated by a Solubility-Stability Paradox : the polar solvents required to dissolve the pyrimidine core often accelerate the hydrolysis of the reactive chloromethyl moiety.[2] This guide provides a validated physicochemical profile, solvent selection strategies, and protocols to measure solubility without compromising structural integrity.[2]

Part 1: Physicochemical Identity & Structural Analysis[2]

To predict solubility behavior, one must first understand the electronic landscape of the molecule.[2]

Structural Dynamics

The molecule features three distinct functional zones that dictate its interaction with solvents:

-

Pyrimidine Core (4(3H)-one): Exists predominantly in the lactam (keto) tautomer in the solid state and polar solvents. This creates a strong hydrogen bond donor (N3-H) and acceptor (C4=O) network, leading to high crystal lattice energy and reduced solubility in non-polar media.

-

2-Methylthio Group (-SMe): A lipophilic handle that decreases water solubility compared to the 2-oxo (uracil) or 2-amino (cytosine) analogs.[1][2] It improves solubility in chlorinated and aromatic solvents.[2]

-

6-Chloromethyl Group (-CH₂Cl): An electrophilic alkyl halide.[1][2] This is the stability liability . In nucleophilic solvents (water, alcohols) or basic conditions, this group is prone to Solvolysis (

), yielding the hydroxymethyl or alkoxymethyl impurity.

Tautomeric Equilibrium

The compound exists in equilibrium between the lactam and lactim forms.[2] Solubility data is technically an average of these species, though the lactam dominates in aqueous/polar media.[2]

Figure 1: Tautomeric equilibrium shifting based on solvent polarity.[1] The lactam form dictates the high melting point (>230°C) and poor solubility in non-polar solvents.

Part 2: Solubility Profile & Solvent Selection[1][2]

Critical Warning: Gravimetric solubility determination is not recommended for this compound in protic solvents due to degradation risks. HPLC-based determination is the standard.[1][2]

Solubility Data Summary

Qualitative data based on structural analogs and synthesis isolation protocols.

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application |

| Dipolar Aprotic | DMSO, DMF | High (>50 mg/mL) | Low | NMR, Stock Solutions |

| Protic (Polar) | Water (pH 7) | Very Low (<1 mg/mL) | High (Hydrolysis) | Precipitation Medium |

| Protic (Organic) | Ethanol, Methanol | Moderate (Hot) | Moderate (Solvolysis) | Recrystallization |

| Chlorinated | Dichloromethane | Low-Moderate | Low | Extraction |

| Non-Polar | Hexane, Toluene | Insoluble | Low | Anti-solvent / Wash |

The Stability-Solubility Trade-off

The chloromethyl group is highly susceptible to hydrolysis.[1][2] As solubility increases in protic media (due to temperature or pH), the rate of degradation (

Mechanism of Failure:

The release of HCl autocatalyzes further degradation if the system is not buffered.[2]

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (HPLC Method)

Designed to separate the parent compound from hydrolysis degradants.

Objective: Determine the saturation solubility in aqueous buffers without degradation bias.

Materials:

-

Agilent 1200 HPLC (or equivalent) with DAD detector.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Workflow:

-

Preparation: Add excess solid (approx. 20 mg) to 2 mL of buffer (pH 1.2, 4.0, 7.4) in amber glass vials.

-

Equilibration: Shake at 25°C for 24 hours. Note: Do not heat.[1]

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

-

Quench: Immediately dilute the filtrate 1:10 with DMSO to halt any hydrolytic activity.

-

Analysis: Inject onto HPLC. Quantify against a fresh standard curve prepared in DMSO.

-

Retention Time Check: The hydroxymethyl degradant will elute earlier (more polar) than the parent chloromethyl compound.

-

Protocol B: Purification via Recrystallization

Leveraging the temperature-dependent solubility in ethanol.[1][2]

Context: Synthesis often yields the product as a beige solid containing sulfur impurities.[2]

-

Dissolution: Suspend crude solid in Ethanol (95%) at a ratio of 10 mL per gram.

-

Heating: Heat to reflux (approx. 78°C). The solid should dissolve completely.[2] If not, add small aliquots of hot ethanol.

-

Filtration: Perform a hot filtration if insoluble particulates (salts) remain.

-

Crystallization: Allow the solution to cool slowly to Room Temperature (25°C), then chill to 0–4°C.

-

Collection: Filter the white needles/crystals. Wash with cold Hexane or Diethyl Ether to remove residual surface mother liquor.[2]

-

Drying: Vacuum dry at 40°C. Avoid higher temperatures to prevent thermal decomposition.

Part 4: Visualization of Reaction Pathways[2]

Understanding the reactivity landscape is essential for process safety and yield optimization.[2]

Figure 2: Reaction pathways affecting solubility measurements. The red path (Hydrolysis) is the primary source of error in aqueous solubility profiling.

Part 5: Handling & Storage Recommendations

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress leads to slow hydrolysis and release of HCl gas.[2]

-

Solution Stability: Stock solutions in DMSO are stable for months at -20°C. Aqueous solutions must be prepared fresh and used immediately.

-

Safety: The chloromethyl group is an alkylating agent.[2] Handle with gloves and in a fume hood to prevent potential sensitization or DNA interaction.[2]

References

-

Synthesis & Isolation

-

Chemical Properties & Data

-

Recrystallization Methodologies

-

Reactivity of Chloromethyl Ketones

Sources

- 1. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]

- 4. The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 5. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 6. mt.com [mt.com]

- 7. youtube.com [youtube.com]

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one literature review

A Strategic Scaffold for Heterocyclic Functionalization

Executive Summary

This technical guide analyzes 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 17119-73-2), a bifunctional pyrimidine scaffold critical to the synthesis of antiviral agents (specifically HIV-1 non-nucleoside reverse transcriptase inhibitors) and antineoplastic kinase inhibitors.

Unlike simple pyrimidines, this molecule offers orthogonal reactivity: an electrophilic chloromethyl handle at C6, a displaceable methylthio group at C2, and a tautomeric amide/imidic acid motif at C4. This guide details the optimized synthesis of this intermediate, its stability profile, and its application in constructing bicyclic systems like pyrazolo[3,4-d]pyrimidines.

Structural Dynamics & Reactivity Profile

To utilize this scaffold effectively, one must understand its three distinct zones of reactivity. The molecule exists in equilibrium between the lactam (4(3H)-one) and lactim (4-hydroxy) forms, though the lactam predominates in neutral solution.

The Reactivity Triad

-

Zone A (C6-Chloromethyl): A primary alkyl halide susceptible to

attack. It is the most reactive site but is chemically labile; it hydrolyzes to a hydroxymethyl group in strong aqueous base ( -

Zone B (C2-Methylthio): A "masked" leaving group. It is stable to mild nucleophiles but can be activated via oxidation (to sulfoxide/sulfone) for

displacement, or hydrolyzed with acid to generate the uracil (2,4-dione) core. -

Zone C (N3/C4-Amide): The site of tautomerism. Alkylation here is regioselective depending on conditions (N-alkylation vs. O-alkylation).

Visualization: Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

Figure 1: Orthogonal reactivity zones allowing sequential functionalization.

Synthetic Pathway (The "Make")

The synthesis of this core relies on the condensation of ethyl 4-chloroacetoacetate with S-methylisothiourea .[1] While literature often cites "one-pot" procedures, industrial optimization requires a two-stage temperature profile to prevent the degradation of the chloromethyl moiety.

Critical Mechanism: The "Hydroxy-Dihydro" Intermediate

A common failure mode in this synthesis is low yield due to over-hydrolysis. Recent mechanistic insights reveal that the reaction proceeds through a 6-hydroxy-5,6-dihydro intermediate which must be dehydrated. Simply heating the basic mixture destroys the chloromethyl group. The protocol below utilizes a controlled dehydration step.

Protocol 1: Optimized Condensation

Reagents: Ethyl 4-chloroacetoacetate (1.0 eq), S-methylisothiourea hemisulfate (1.1 eq), NaOH (2.0 eq), Water/Ethanol (biphasic).

-

Preparation: Dissolve S-methylisothiourea hemisulfate in water at 0°C.

-

Addition: Add ethyl 4-chloroacetoacetate dropwise, maintaining internal temperature

. -

Cyclization (Kinetic Phase): Slowly add aqueous NaOH (2M) over 1 hour. The pH should not exceed 9.5 during addition. Stir at 0-5°C for 3 hours.

-

Expert Insight: At this stage, the "dihydro" intermediate forms. Heating now would hydrolyze the -CH2Cl to -CH2OH.

-

-

Dehydration (Thermodynamic Phase): Acidify the mixture carefully with dilute HCl to pH ~1-2. Stir at room temperature for 12 hours. The acidic environment catalyzes the elimination of water to aromatize the ring without hydrolyzing the chloride.

-

Isolation: The product precipitates as a white/off-white solid. Filter, wash with cold water, and dry in vacuo.

Yield Expectation: 75-85% Purity: >95% (HPLC)

Figure 2: Step-wise synthesis emphasizing the dehydration control point to preserve the chloromethyl group.

Functionalization & Downstream Chemistry

Once synthesized, the scaffold serves as a "switchboard" for drug design. The two primary workflows are C6-Amination (for kinase inhibitors) and C2-Hydrolysis (for Tipiracil-like antivirals).

Protocol 2: Nucleophilic Substitution at C6 ( )

This reaction attaches the pyrimidine to secondary amines (e.g., pyrrolidines, piperazines).

-

Solvent: DMF or Acetonitrile (Polar aprotic is essential).

-

Base:

or DIPEA (Avoid strong hydroxides to prevent hydrolysis). -

Conditions:

-

Dissolve the pyrimidine core in DMF (0.5 M).

-

Add 1.1 eq of the secondary amine and 2.0 eq of

. -

Stir at ambient temperature for 4-6 hours.

-

Note: If the amine is sterically hindered, mild heating (40°C) is permissible, but monitor for dimerization.

-

Protocol 3: Synthesis of 6-(Chloromethyl)uracil

To convert the 2-methylthio group to the 2-oxo (uracil) group—essential for Tipiracil synthesis—acid hydrolysis is preferred over oxidation, as it preserves the chloromethyl group.

-

Suspend the starting material in 6N HCl.

-

Reflux for 2-4 hours. Evolution of methanethiol (

) gas will be observed (requires scrubber). -

Cool to crystallize the 6-(chloromethyl)uracil.

Data Summary: Substitution Parameters

| Nucleophile | Conditions | Product Type | Key Risk |

| Secondary Amine | DMF, | C6-Aminomethyl | N-alkylation at Ring N3 if base is too strong. |

| Thiol (R-SH) | MeCN, | C6-Thiomethyl | Disulfide formation; requires inert atmosphere. |

| Hydrazine | EtOH, Reflux | Pyrazolo[3,4-d]pyrimidine | Over-reaction; cyclization is spontaneous. |

Medicinal Chemistry Applications

Case Study: Tipiracil Precursor

Tipiracil is a thymidine phosphorylase inhibitor.[1] The 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one is a direct precursor to 6-(chloromethyl)uracil , which is subsequently reacted with 2-(aminomethyl)pyrrolidine. The S-methyl group acts as a protecting group for the C2-position during the initial ring formation, ensuring the chloromethyl group is installed correctly before the uracil functionality is revealed.

Case Study: Pyrazolo[3,4-d]pyrimidines

Reaction with hydrazines causes a cascade:

-

Displacement of the C6-chlorine.

-

Intramolecular cyclization onto the C4-carbonyl (or C4-chloro if activated). This generates the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in ATP-competitive kinase inhibitors (e.g., Src, Lck inhibitors).

References

-

Process for the synthesis of 6-chloromethyluracil. European Patent Office. EP3759082B1. (Detailed analysis of the hydroxy-dihydro intermediate and dehydration steps). Link

-

Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molecules. 2015. (Application of the scaffold in bicyclic system synthesis). Link

-

Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. (Foundational reactivity of the methylthio/chloro motif). Link

-

Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry. BenchChem Technical Notes. (General reactivity profiles of chloromethylpyrimidines). Link

-

Synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one. Chemical Book/CAS Database. (Physical properties and basic synthesis routes). Link

Sources

Methodological & Application

Synthesis protocol for 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

Technical Application Note: Scalable Synthesis of 6-(Chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one

Part 1: Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one (Target Molecule). This heterocycle is a critical pharmacophore and intermediate in the synthesis of acyclic nucleoside phosphonates (e.g., antivirals) and thymidine phosphorylase inhibitors.

Why this protocol? Unlike legacy methods that rely on high-temperature condensation of thiourea followed by methylation (which generates neurotoxic methylating byproducts), this protocol utilizes a convergent condensation strategy . We react S-methylisothiourea hemisulfate directly with ethyl 4-chloroacetoacetate under controlled basic conditions. This approach minimizes step count, avoids the use of dimethyl sulfate, and preserves the sensitive chloromethyl moiety which is prone to hydrolysis.

Part 2: Scientific Principles & Retrosynthetic Analysis

The synthesis relies on a base-mediated cyclocondensation. The mechanism involves the nucleophilic attack of the isothiourea nitrogen on the

Critical Mechanistic Insight:

The chloromethyl group at the C6 position is an electrophile. High temperatures or strong nucleophilic bases (e.g., unhindered alkoxides at reflux) can lead to displacement of the chloride (S

Visual 1: Retrosynthetic Logic Flow

Caption: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core from a beta-keto ester and an isothiourea derivative.

Part 3: Safety & Hazard Assessment

DANGER: Alkylating Agents

-

Ethyl 4-chloroacetoacetate: A potent lachrymator and severe skin irritant. Handle only in a fume hood.

-

Target Molecule: The chloromethyl pyrimidine moiety is a potential alkylating agent (genotoxic impurity). Avoid inhalation of dusts. Double-glove (Nitrile) is required.[1]

-

Methanethiol (Byproduct): Side reactions may release methanethiol (rotten cabbage odor). Bleach traps should be used for effluent.

Part 4: Materials & Equipment

Reagents Table

| Reagent | CAS Registry | MW ( g/mol ) | Equiv. | Role |

| S-Methylisothiourea Hemisulfate | 867-44-7 | 139.19 | 1.0 | Nucleophile Source |

| Ethyl 4-chloroacetoacetate | 638-07-3 | 164.59 | 1.05 | Electrophile |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.0 | Base |

| Water (Deionized) | 7732-18-5 | 18.02 | N/A | Solvent |

| Hydrochloric Acid (6N) | 7647-01-0 | 36.46 | Excess | Acidification |

Equipment

-

500 mL 3-neck Round Bottom Flask (RBF)

-

Mechanical Overhead Stirrer (Magnetic stirring is insufficient for the slurry)

-

Internal Temperature Probe

-

Addition Funnel (Pressure-equalizing)

-

pH Meter (Calibrated)

-

Vacuum Filtration Setup (Buchner funnel)

Part 5: Detailed Experimental Protocol

Step 1: Preparation of the Free Base Solution

-

Charge the 500 mL RBF with 100 mL of Deionized Water .

-

Add 13.9 g (100 mmol) of S-Methylisothiourea Hemisulfate .

-

Cool the suspension to 0–5°C using an ice/water bath.

-

Slowly add a solution of 8.0 g (200 mmol) NaOH dissolved in 40 mL water dropwise over 15 minutes.

-

Note: The internal temperature must not exceed 10°C to prevent hydrolysis of the isothiourea.

-

Step 2: Controlled Condensation

-

Charge the addition funnel with 17.3 g (105 mmol) of Ethyl 4-chloroacetoacetate .

-

Add the ester dropwise to the reaction mixture over 30–45 minutes .

-

Critical Control Point: Maintain internal temperature between 0–5°C . The reaction is exothermic.

-

-

Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir vigorously for 12–16 hours . The solution should turn from clear/pale yellow to a suspension as the intermediate or product forms.

Step 3: Workup and Isolation

-

Cool the reaction mixture back to 0–5°C .

-

Slowly acidify the mixture by adding 6N HCl dropwise.

-

Target pH: Adjust pH to 2.0–3.0 .[1]

-

Observation: A thick white to pale-cream precipitate will form immediately.

-

-

Stir the slurry at 0–5°C for an additional 60 minutes to ensure complete precipitation.

-

Filter the solid using a Buchner funnel.

-

Wash: Rinse the filter cake with cold water (2 x 30 mL) followed by cold ethanol (1 x 20 mL) to remove unreacted ester and salts.

-

Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.

Step 4: Purification (Optional but Recommended)

If HPLC purity is <95%, recrystallize from Ethanol/Water (4:1) .

-

Dissolve crude solid in boiling ethanol.

-

Add water until slight turbidity persists.

-

Cool slowly to RT, then 4°C.

-

Filter pure crystals.

Part 6: Quality Control & Characterization

Expected Yield: 65–75% (approx. 12–14 g). Appearance: White to off-white crystalline solid.

Analytical Parameters:

| Test | Specification |

| Melting Point | 165–170°C (Decomposes) |

| HPLC Purity | >98.0% (AUC) |

| 1H NMR (DMSO-d6) | Confirms structure |

NMR Interpretation (DMSO-d6, 400 MHz):

- 12.8 ppm (br s, 1H): NH (Tautomeric OH).

- 6.25 ppm (s, 1H): C5-H (Pyrimidine ring proton).

-

4.55 ppm (s, 2H): CH

-

2.50 ppm (s, 3H): S-CH

Part 7: Troubleshooting & Optimization

Visual 2: Troubleshooting Logic Tree

Caption: Decision tree for diagnosing common synthetic failures in pyrimidine condensation.

Common Issues:

-

Hydrolysis of Chloride: If the temperature spikes >30°C during the reaction, the -CH

Cl group converts to -CH -

Incomplete Cyclization: If the pH is not lowered sufficiently during workup, the sodium salt of the product remains in solution. Correction: Ensure pH reaches 2.0.

References

- Process for the synthesis of 6-chloromethyluracil.

-

Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate. Source: Journal of the Chemical Society, Perkin Transactions 1, 1982. URL:[Link] Relevance: Mechanistic background on the condensation of thioureas with beta-keto esters.

-

Synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(1H)-one. Source: World Intellectual Property Organization (WO2008023180A1).[3] URL: Relevance: Confirms the utility of the intermediate in antiviral drug synthesis.

Sources

Application Note: 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one as a Strategic Synthetic Intermediate

This Application Note is designed for research scientists and process chemists involved in the synthesis of bioactive heterocycles. It details the properties, synthesis, and strategic application of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one , a versatile "dual-electrophile" scaffold.[1]

Executive Summary

6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 89639-37-2) serves as a critical linchpin in the synthesis of fused pyrimidine systems, including pyrrolopyrimidines and pteridines. Its utility stems from its "Dual-Warhead" architecture: it possesses a hard electrophile (alkyl chloride) at the C6 position and a soft, displaceable leaving group (methylthio) at the C2 position.[2] This guide provides a validated protocol for its synthesis with >85% purity and outlines strategies for orthogonal functionalization, specifically in the context of developing thymidine phosphorylase inhibitors (e.g., Tipiracil) and novel kinase inhibitors.[1][2]

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one |

| Common Name | CMT-Pyrimidine |

| CAS Number | 89639-37-2 |

| Molecular Formula | C₆H₇ClN₂OS |

| Molecular Weight | 190.65 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 230–235 °C (dec.) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in EtOH; insoluble in water.[1][2] |

| Storage | 2–8°C, Hygroscopic. Store under inert atmosphere (Ar/N₂). |

| Hazards | Skin Irritant (H315), Eye Irritant (H319).[2] Handle in fume hood. |

Structural Reactivity Analysis

The strategic value of this intermediate lies in the differential reactivity of its three functional sites.[1][2] The C6-chloromethyl group allows for rapid

Figure 1: Reactivity map illustrating the orthogonal functionalization pathways.[1][2] The C6 position is kinetically favored for alkylation, while C2 requires activation or catalysis.[1][2]

Validated Synthesis Protocol

Objective: Synthesis of 6-(chloromethyl)-2-(methylthio)pyrimidin-4(3H)-one from ethyl 4-chloroacetoacetate.

Mechanism: Condensation of S-methylisothiourea with a

Reagents & Equipment[1][2][3][4][5]

-

Ethyl 4-chloroacetoacetate (1.0 equiv)

-

S-Methylisothiourea hemisulfate (1.0 equiv)

-

Sodium Carbonate (

) or Potassium Carbonate[2] -

Water (deionized) and Sulfuric Acid (

, 2M) -

Equipment: Mechanical stirrer, internal thermometer, vacuum filtration setup.[1][2]

Step-by-Step Procedure

Phase 1: Condensation

-

Preparation: In a 500 mL round-bottom flask, dissolve S-methylisothiourea hemisulfate (13.9 g, 0.1 mol) in water (100 mL).

-